Comprehensive Technical Guide on Z-His(Z)-OH: Structural Dynamics and Peptide Synthesis Protocols
Comprehensive Technical Guide on Z-His(Z)-OH: Structural Dynamics and Peptide Synthesis Protocols
As a Senior Application Scientist in peptide chemistry, I frequently encounter the unique synthetic challenges posed by histidine-containing sequences. The imidazole side chain of histidine is both nucleophilic and basic, making it a notorious culprit for racemization and unwanted side reactions (such as branching or acylation) during peptide coupling. To mitigate these issues, robust protecting group strategies are paramount.
This whitepaper provides an in-depth mechanistic and practical analysis of Z-His(Z)-OH (also known as Cbz-His(Cbz)-OH), a dually protected histidine derivative. By understanding the causality behind its structural design and the thermodynamics of its deprotection, researchers can optimize their synthetic workflows for higher yields and optical purity.
Chemical Identity and Structural Rationale
Z-His(Z)-OH utilizes the classic carboxybenzyl (Cbz or Z) protecting group, first introduced by Bergmann and Zervas in 1932 . In this derivative, the Cbz group is applied twice: once to the α -amino group ( Nα ) and once to the imidazole ring nitrogen ( Nim ).
Quantitative Physicochemical Data
The following table summarizes the core physicochemical properties of Z-His(Z)-OH required for stoichiometric calculations and analytical verification .
| Property | Value / Specification |
| Chemical Name | Nα,Nim -Bis(benzyloxycarbonyl)-L-histidine |
| Common Abbreviations | Z-His(Z)-OH, Cbz-His(Cbz)-OH |
| CAS Registry Number | 35016-67-2 |
| Molecular Formula | C₂₂H₂₁N₃O₆ |
| Molecular Weight | 423.42 g/mol |
| Appearance | White to off-white crystalline powder |
| Storage Conditions | 0–8 °C (Desiccated) |
The Causality of Dual Protection
Why protect both nitrogen centers? If the imidazole ring is left unprotected during the activation of the histidine carboxylic acid, the basic Nim can act as an intramolecular acyl transfer catalyst. This leads to the formation of an azlactone intermediate, which rapidly tautomerizes, resulting in the loss of chiral integrity (racemization) at the α -carbon.
By installing a strongly electron-withdrawing Cbz group on the imidazole ring, the electron density of the Nim is significantly reduced. This steric and electronic deactivation suppresses its nucleophilicity, ensuring that the chiral center remains intact during standard coupling procedures.
Caption: Logical workflow of Z-His(Z)-OH protection preventing racemization and side reactions.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, a protocol must be more than a list of steps; it must be a self-validating system where the causality of each reagent is understood. Below are the optimized procedures for coupling Z-His(Z)-OH and its subsequent global deprotection.
Protocol A: Amide Bond Formation (EDC/HOBt Coupling)
This solution-phase coupling method utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Mechanistic Causality: EDC activates the carboxylic acid of Z-His(Z)-OH to form an unstable O-acylisourea intermediate. If left alone, this intermediate can rearrange into a useless N-acylurea. HOBt is added to rapidly intercept the O-acylisourea, forming a highly reactive but stable OBt active ester. This specific pathway outcompetes racemization mechanisms.
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 equivalent (eq) of Z-His(Z)-OH (423.4 mg, 1.0 mmol) and 1.1 eq of HOBt (148.6 mg, 1.1 mmol) in 5 mL of anhydrous Dimethylformamide (DMF).
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Activation: Chill the solution to 0 °C in an ice bath. Add 1.1 eq of EDC·HCl (210.9 mg, 1.1 mmol). Stir for 15 minutes to allow the OBt active ester to form.
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Amine Addition: Add 1.0 eq of the target primary amine (or peptide chain) to the mixture.
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Neutralization: Dropwise add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the amine hydrochloride salt and drive the nucleophilic attack.
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Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
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Workup: Dilute with Ethyl Acetate, wash sequentially with 5% citric acid (to remove unreacted amines), saturated NaHCO₃ (to remove unreacted acids and HOBt), and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Protocol B: Global Deprotection via Catalytic Hydrogenolysis
The Cbz group is orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups, meaning it requires unique conditions for removal. The gold standard is catalytic hydrogenolysis .
Mechanistic Causality: Palladium on carbon (Pd/C) provides a surface for the adsorption of both hydrogen gas and the benzyl moiety of the Cbz group. The catalyst facilitates the insertion of hydrogen into the benzyl-oxygen bond, cleaving it to release toluene. The remaining intermediate is a carbamic acid, which is thermodynamically unstable and spontaneously decarboxylates, releasing CO₂ gas. The entropic gain from generating two gas/volatile molecules (CO₂ and toluene) makes this reaction irreversible and highly efficient .
Step-by-Step Methodology:
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Setup: Dissolve the Z-protected histidine peptide (1.0 mmol) in 10 mL of Methanol (MeOH).
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Catalyst Addition: Carefully add 10% w/w Pd/C (approx. 100 mg). Safety Note: Pd/C is pyrophoric; add under an inert argon atmosphere.
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Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times.
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Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor the disappearance of the starting material via TLC or LC-MS.
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Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess MeOH.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude, deprotected histidine-containing peptide.
Caption: Step-by-step workflow from Z-His(Z)-OH activation to final peptide deprotection.
Conclusion
Z-His(Z)-OH remains a foundational building block in classical solution-phase peptide synthesis. By leveraging the dual-Cbz protection strategy, chemists can effectively neutralize the basicity and nucleophilicity of the histidine imidazole ring, thereby preserving the chiral integrity of the α -carbon during coupling. Furthermore, the mild, neutral conditions of Pd/C-catalyzed hydrogenolysis ensure that the final deprotection step does not compromise sensitive peptide backbones, making this a highly reliable and self-validating synthetic pathway.
